molecular formula C15H11N3OS3 B11529376 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11529376
M. Wt: 345.5 g/mol
InChI Key: RWOVYKGCCMDWEU-UHFFFAOYSA-N
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Description

3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens or nitrating agents under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The sulfur and nitrogen atoms in the ring system play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and thiophene rings, along with the sulfur atom, contributes to its versatility and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H11N3OS3

Molecular Weight

345.5 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-5-thiophen-2-yl-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C15H11N3OS3/c19-14-11-13(16-12(17-14)10-7-4-8-21-10)18(15(20)22-11)9-5-2-1-3-6-9/h1-8,12,16H,(H,17,19)

InChI Key

RWOVYKGCCMDWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(N3)C4=CC=CS4)SC2=S

Origin of Product

United States

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